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molecular formula C11H11FN2O B8516162 4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one

4-(4-fluorophenylamino)-5,6-dihydropyridin-2(1H)-one

Cat. No. B8516162
M. Wt: 206.22 g/mol
InChI Key: ZZHCWEFJHUMCOE-UHFFFAOYSA-N
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Patent
US05183820

Procedure details

A mixture of 4-fluoroaniline (978 mg) and 2,4-dioxopiperidine (1.0 g) was heated at 120° for 1 h, and then cooled. The solid was triturated with ether (30 ml) and the solvent was decanted to leave the title compound (1.71 g), m.p. 195°-198°.
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]=[C:10]1[CH2:15][C:14](=O)[CH2:13][CH2:12][NH:11]1>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14]2[CH2:13][CH2:12][NH:11][C:10](=[O:9])[CH:15]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
978 mg
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
O=C1NCCC(C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 120° for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether (30 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was decanted

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC1=CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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